BenchChemオンラインストアへようこそ!

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate

Lipophilicity Drug Design ADME

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate (CAS 2306254-30-6) is a cis-configured, Boc-protected 3-amino-5-difluoromethylpiperidine. With a molecular weight of 250.29 g/mol and formula C₁₁H₂₀F₂N₂O₂, it is classified as a heterocyclic building block.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29 g/mol
CAS No. 2306254-30-6
Cat. No. B6291369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate
CAS2306254-30-6
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CNC1)C(F)F
InChIInChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1
InChIKeyATHHDYBFMRSHLU-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate (CAS 2306254-30-6): A Defined-Stereochemistry Fluorinated Piperidine Building Block for Drug Discovery


tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate (CAS 2306254-30-6) is a cis-configured, Boc-protected 3-amino-5-difluoromethylpiperidine. With a molecular weight of 250.29 g/mol and formula C₁₁H₂₀F₂N₂O₂, it is classified as a heterocyclic building block. The compound features a well-defined (3R,5S) stereochemistry and a CHF₂ substituent at the 5-position [1], making it a chiral intermediate used in the synthesis of bioactive molecules, including renal outer medullary potassium (ROMK) channel inhibitors [2].

Why tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate Cannot Be Replaced by Non-Fluorinated or Racemic Piperidine Analogs


In medicinal chemistry, piperidine-based building blocks are not interchangeable. The introduction of a difluoromethyl group at the 5-position reduces the pKa of the corresponding free amine by approximately 1.8 log units relative to unsubstituted piperidine [1], modulating protonation state and target engagement. Simultaneously, the CHF₂ substituent increases computed lipophilicity (XLogP3 = 1.8) compared to the non-fluorinated methyl analog (XLogP3 = 1.5) [2][3], affecting membrane permeability and metabolic stability. The defined (3R,5S) cis-stereochemistry further dictates the spatial orientation of the 3-amino group, which is critical for downstream chiral drug candidates; the enantiomeric (3S,5R) form may exhibit divergent pharmacological profiles .

Quantitative Differentiation Evidence for tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate vs. Analogs


Lipophilicity Increase: CHF₂ Analog vs. CH₃ Analog (XLogP3 Comparison)

The difluoromethyl substituent increases computed lipophilicity relative to the methyl analog. The target compound (CAS 2306254-30-6) has a PubChem-computed XLogP3 of 1.8 [1], while the non-fluorinated comparator tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate has an XLogP3 of 1.5 [2]. This +0.3 log unit shift is consistent with the known lipophilicity-enhancing effect of fluorination [3].

Lipophilicity Drug Design ADME

pKa Modulation: Deprotected CHF₂ Amine vs. Unsubstituted Piperidine (Class-Level Inference)

The electron-withdrawing difluoromethyl group reduces the basicity of the piperidine nitrogen after Boc deprotection. Predicted pKa for (3R)-3-(difluoromethyl)piperidine (the free amine core) is 9.28 ± 0.10 , compared to an experimental pKa of ~11.1 for unsubstituted piperidine [1]. This ΔpKa ≈ −1.8 is attributed to the inductive effect of the CHF₂ group and is consistent with systematic studies showing fluorine atoms decrease the pKa of 3-aminopiperidines [2].

Basicity pKa Fluorine Effect

Hydrogen Bond Acceptor (HBA) Count: Target CHF₂ Building Block vs. CH₃ Analog

The difluoromethyl group contributes two additional fluorine atoms that can act as weak hydrogen bond acceptors. PubChem data show the target compound has 5 HBA atoms [1], while the non-fluorinated methyl analog has only 3 HBA atoms [2]. This difference (ΔHBA = +2) expands the potential for intermolecular interactions with protein targets [3].

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Stereochemical Identity: (3R,5S) vs. (3S,5R) Enantiomer – Implications for Chiral Drug Synthesis

The target compound possesses a specific (3R,5S) absolute configuration, as confirmed by the InChI stereo layer [1]. The enantiomeric (3S,5R) form (CAS 2375165-88-9) is commercially available but is a distinct chemical entity . In the context of ROMK inhibitor synthesis, the (3R,5S) stereochemistry matches the configuration required for key intermediates in patented bicyclic ROMK inhibitor series, where stereochemical inversion would be expected to alter target binding [2]. No direct head-to-head biological activity comparison between the two enantiomers is currently available in the public domain.

Chirality Stereochemistry Enantioselective Synthesis

Optimal Application Scenarios for tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate in Scientific Procurement


Synthesis of ROMK (Kir1.1) Channel Inhibitors for Cardiovascular and Renal Disease Research

The compound serves as a direct intermediate for constructing the (3R,5S)-3-amino-5-difluoromethylpiperidine scaffold found in patented ROMK inhibitor series [1]. Its pre-defined stereochemistry and Boc protection allow for direct incorporation into spirocyclic and bicyclic ROMK inhibitor cores via amide bond formation or reductive amination after deprotection, bypassing the need for chiral resolution steps [1].

Fragment-Based Drug Discovery Requiring Fluorinated, Low-Basicity Amine Building Blocks

The reduced pKa of the deprotected amine (~9.3 vs. 11.1 for piperidine) [2] and increased lipophilicity (ΔXLogP3 +0.3 vs. methyl analog) [3] make this building block suitable for fragment libraries targeting CNS-penetrant or low-cardiotoxicity lead series where attenuated amine basicity is desired [2].

Stereoselective Synthesis of CNS-Active Drug Candidates Requiring Blood-Brain Barrier Penetration

The difluoromethyl group contributes to enhanced lipophilicity (XLogP3 = 1.8) compared to non-fluorinated analogs [3], a property associated with improved BBB penetration. Patents on 5-substituted difluoropiperidine compounds explicitly claim BBB-penetrant kinase inhibitors, suggesting this building block is particularly relevant for CNS drug discovery programs [4].

Chiral Pool Synthesis Where Enantiomeric Purity Is Mandatory

The (3R,5S) absolute configuration is structurally verified by InChI stereodescriptors [3]. For programs where the 3-amino-5-difluoromethylpiperidine motif must match a specific receptor binding pocket, procurement of this defined enantiomer (as opposed to the (3S,5R) form or racemate) ensures downstream stereochemical fidelity .

Quote Request

Request a Quote for tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.